

4'-Bromoflavone: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	4'-Bromoflavone	
Cat. No.:	B015486	Get Quote

IUPAC Name: 2-(4-bromophenyl)-4H-chromen-4-one[1][2][3]

CAS Number: 20525-20-6[1][2][3][4][5][6]

This technical guide provides an in-depth overview of **4'-Bromoflavone**, a synthetic flavonoid derivative that has garnered significant interest in the fields of cancer chemoprevention and drug development. This document details its chemical properties, synthesis, mechanism of action, and key experimental findings relevant to researchers and scientists.

Chemical and Physical Properties

Property	- Value
Molecular Formula	C15H9BrO2[1][2][4][6]
Molecular Weight	301.13 g/mol [1][2][4][6]
Appearance	Off-white crystalline powder[1]
Melting Point	176-178°C[1]
Purity	≥98%[1][5]

Synthesis Protocol

The synthesis of **4'-Bromoflavone** can be achieved through the oxidative cyclization of a 2'-hydroxy-4-bromochalcone intermediate. The following protocol is a representative method.



Protocol: Synthesis of 4'-Bromoflavone from 2'-Hydroxy-4-bromochalcone

This procedure outlines the synthesis of a flavone derivative from a 2'-hydroxy-4-bromochalcone intermediate utilizing iodine in dimethyl sulfoxide (DMSO).

Materials:

- 2'-Hydroxy-4-bromochalcone (synthesized via Claisen-Schmidt condensation of 2'hydroxyacetophenone and 4-bromobenzaldehyde)
- Dimethyl sulfoxide (DMSO)
- Iodine (I₂)
- Reflux apparatus
- · Crushed ice
- Diethyl ether (for extraction)

Procedure:

- Dissolve the 2'-hydroxy-4-bromochalcone derivative (1.0 equivalent) in DMSO.[1]
- Add a catalytic amount of solid iodine to the solution.[1]
- Reflux the reaction mixture. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to 24 hours depending on the specific substrate.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into crushed ice to precipitate the product.[1]
- Collect the solid product by vacuum filtration or extract it with diethyl ether.[1]
- If extraction is performed, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.



- Remove the solvent under reduced pressure.
- The crude product can be further purified by recrystallization or column chromatography.

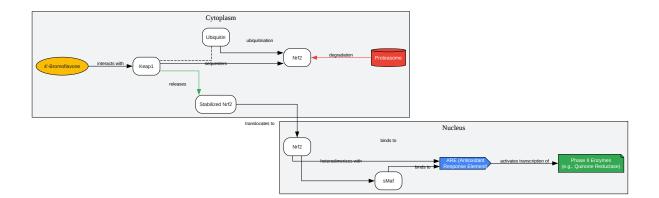
Mechanism of Action: Nrf2 Pathway Activation

4'-Bromoflavone exerts its notable chemopreventive effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

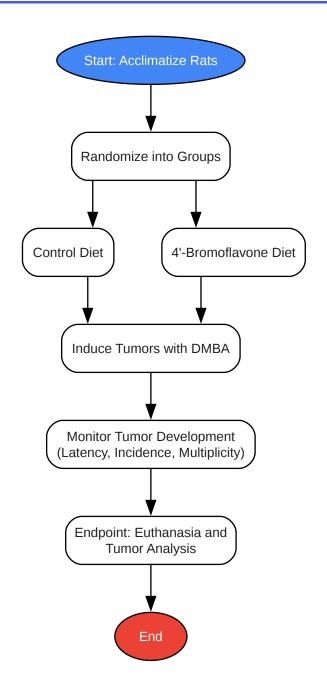
4'-Bromoflavone, being an electrophilic molecule, is believed to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase) and glutathione S-transferases (GSTs).[4] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress.









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